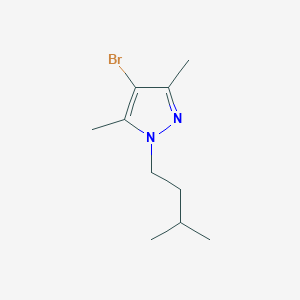
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of primary and secondary amines with various reactants to introduce different substituents on the pyrazole ring. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative . Similarly, the synthesis of 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines involves solid-liquid phase transfer catalysis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structures of pyrazole N-substituted primary amides were determined, revealing the formation of hydrogen-bond dimeric patterns . Additionally, the X-ray structure analysis of pyrazolate rhodium(I) complexes confirmed the neutral nature of bridging-pyrazolate ligands .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, the reaction between pyrazolate rhodium(I) complexes and a CO–H2 mixture leads to the formation of dinuclear pyrazolate-bridged tetracarbonyl compounds . Moreover, bromo(hetero)arenes, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol, are valuable starting materials for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stability and reactivity of these compounds. For example, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate is stabilized by π–π stacking interactions . The solid-state structures and intermolecular interactions of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that hydrogen bonds and π-interactions are energetically relevant and contribute to the stabilization of the molecular assemblies .
Aplicaciones Científicas De Investigación
Synthetic Applications
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, as a pyrazole derivative, plays a pivotal role in the realm of organic synthesis. The pyrazole moiety is a pharmacophore that has garnered attention in combinatorial and medicinal chemistry due to its incorporation in various biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis and are known to possess a multitude of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Synthesis of heterocyclic appended pyrazoles often employs phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine, under conditions ranging from simple reaction conditions to microwave irradiation. This synthesis approach not only provides a diverse range of heterocyclic systems but also serves as a platform for further biological agent design through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Medicinal Perspectives
In the medicinal chemistry landscape, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole and its methyl-substituted counterparts exhibit a broad spectrum of biological activities. These compounds are identified as potent medicinal scaffolds and are extensively researched for their therapeutic potential. Particularly, methyl-substituted pyrazoles have been recognized for their efficacy and potential in addressing microbial resistance. The ongoing research and literature consolidation in this domain underscore the significance of pyrazole derivatives in developing new leads with heightened efficacy and reduced microbial resistance (Sharma et al., 2021).
Propiedades
IUPAC Name |
4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVUWUPSJNIEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649267 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
CAS RN |
1171717-09-1 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

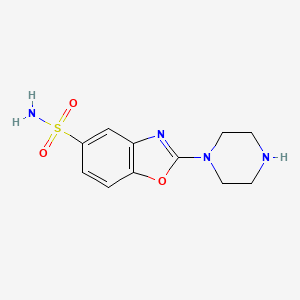
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)
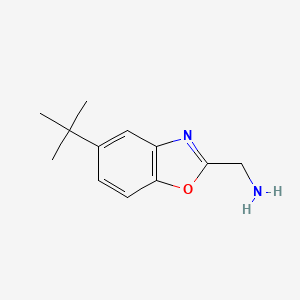
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
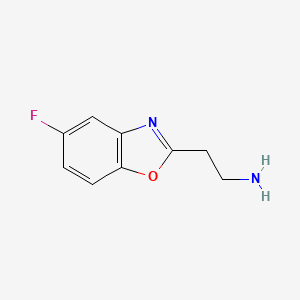

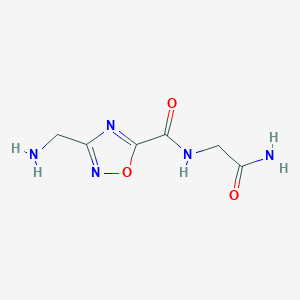
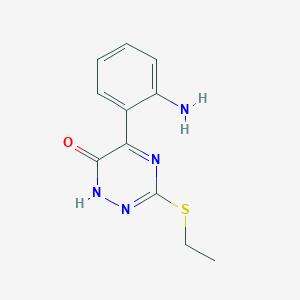
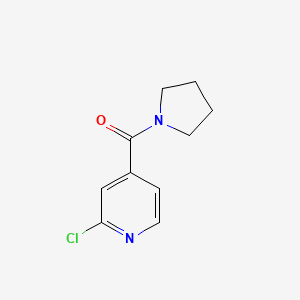

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)